3-bromo-6-nitro-1H-indazole
Overview
Description
3-bromo-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both bromine and nitro groups on the indazole ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
The primary targets of 3-bromo-6-nitro-1H-indazole are Nitric Oxide Synthases (NOS) . These enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule in the body .
Mode of Action
This compound interacts with its targets, the Nitric Oxide Synthases, and inhibits their activity . This inhibition results in a decrease in the production of nitric oxide .
Biochemical Pathways
The inhibition of Nitric Oxide Synthases by this compound affects the nitric oxide pathway . Nitric oxide is a key signaling molecule involved in various physiological processes, including vascular smooth muscle relaxation and immune response .
Result of Action
The inhibition of Nitric Oxide Synthases by this compound leads to a decrease in the production of nitric oxide . This can have various molecular and cellular effects, depending on the specific role of nitric oxide in the affected cells. For example, in macrophages, nitric oxide mediates tumoricidal and bactericidal actions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-nitro-1H-indazole typically involves the nitration of 3-bromo-1H-indazole. One common method is as follows:
Starting Material: 3-bromo-1H-indazole.
Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5°C).
Reaction Conditions: The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography.
Workup: The reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered and washed with water to obtain the crude product.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-nitro-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-bromo-6-amino-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
3-bromo-6-nitro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitro-1H-indazole: Lacks the bromine atom, affecting its reactivity and biological activity.
3-chloro-6-nitro-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
3-bromo-6-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
3-bromo-6-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKJZBGTZKOXPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348775 | |
Record name | 3-bromo-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70315-68-3 | |
Record name | 3-bromo-6-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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